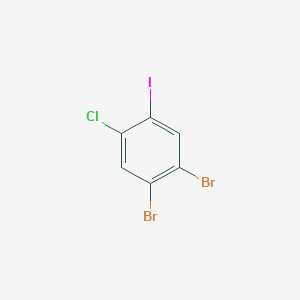

2-Chloro-4,5-dibromoiodobenzene

Description

Significance of Highly Halogenated Benzenes in Contemporary Organic Chemistry Research

Highly halogenated benzenes and their derivatives are of profound interest in contemporary organic chemistry. Their utility stems from their role as versatile synthons for constructing more complex molecules with applications in medicinal chemistry, agrochemicals, and materials science. nih.govacs.orgnih.gov The presence of multiple halogen atoms on the aromatic ring provides numerous reaction sites for further functionalization, such as cross-coupling reactions, which are pivotal in modern synthetic chemistry. acs.orgnih.gov

The specific arrangement of different halogens on a benzene (B151609) ring allows for regioselective reactions, enabling the precise construction of complex molecular architectures. This is particularly valuable in the synthesis of pharmaceutical ingredients and advanced materials where specific substitution patterns are required for desired biological activity or physical properties. beilstein-journals.org For instance, fluorinated polycyclic aromatic compounds are gaining importance in the design of discotic liquid crystals for organic electronics due to their ability to promote efficient molecular stacking. beilstein-journals.org

Challenges in the Synthesis and Functionalization of Multi-Halogenated Arenes

The synthesis and selective functionalization of multi-halogenated arenes present formidable challenges to synthetic chemists. nih.govacs.org One of the primary difficulties lies in achieving regioselectivity. When multiple, different halogen atoms are present, the reactivity order (typically I > Br > Cl > F) can often guide selective reactions. However, when identical halogens occupy multiple positions, differentiating between these sites becomes a significant hurdle due to the inherent similarities in their electronic and steric environments. acs.orgnih.gov

Furthermore, the synthesis of polysubstituted benzenes requires careful strategic planning regarding the order of substituent introduction. The activating or deactivating nature of the groups already present on the ring, along with their directing effects (ortho-, para-, or meta-directing), critically influences the outcome of subsequent substitution reactions. pressbooks.pubpressbooks.pub For example, introducing a strongly deactivating group early in a synthesis can render the aromatic ring too unreactive for further necessary transformations. pressbooks.pub Friedel-Crafts reactions, a common method for introducing alkyl or acyl groups, are known to fail on rings that are moderately or strongly deactivated. youtube.com

Overview of Research Approaches for Complex Haloarenes

To address the challenges of synthesizing and functionalizing complex haloarenes, researchers have developed several innovative strategies. These approaches aim to control regioselectivity and overcome the inherent reactivity issues.

Key Research Approaches:

Site-Selective Cross-Coupling: This is a highly effective method for functionalizing polyhalogenated arenes. Strategies to achieve selectivity among identical halogens include leveraging subtle electronic differences, steric hindrance, or using directing groups that guide the catalyst to a specific C-X bond. nih.govacs.orgnih.gov

Directed Ortho Metalation (DoM): This technique involves using a functional group on the benzene ring to direct a metalating agent (like an organolithium reagent) to an adjacent ortho position, allowing for subsequent reaction at that site.

Halogen Dance Reactions: These reactions involve the migration of a halogen atom to a different position on the aromatic ring, often catalyzed by a strong base. This can provide access to isomers that are difficult to synthesize directly. nih.gov

Blocking/Deblocking Strategies: A protecting group can be temporarily introduced to block a more reactive site, forcing a reaction to occur at a less favored position. The blocking group is then removed in a subsequent step to yield the desired product. pressbooks.pub

Catalytic Borylation and Halogenation: An iridium-catalyzed borylation can introduce a boron functional group at a specific position, which can then be converted to a halogen in a subsequent step, offering an alternative route to specific isomers.

Recent advancements also include the use of photoredox catalysis, which provides a powerful method for generating radicals under mild conditions, enabling new types of coupling reactions that were previously elusive. nih.gov

In-depth Focus: The Compound 2-Chloro-4,5-dibromoiodobenzene

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research findings, synthesis protocols, or detailed data for the compound This compound could be located. While data exists for structurally similar compounds such as 4-Bromo-2-chloro-5-fluoroiodobenzene nih.gov and 1,4-Dibromo-2,5-diiodobenzene nih.gov, the strict requirement to focus solely on the specified compound prevents the inclusion of this related data. The absence of specific information indicates that this particular isomer may be a novel compound, a highly specialized research chemical with limited distribution, or not yet described in the accessible literature.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1263377-41-8 |

|---|---|

Molecular Formula |

C6H2Br2ClI |

Molecular Weight |

396.24 g/mol |

IUPAC Name |

1,2-dibromo-4-chloro-5-iodobenzene |

InChI |

InChI=1S/C6H2Br2ClI/c7-3-1-5(9)6(10)2-4(3)8/h1-2H |

InChI Key |

DYXWQOFYDGFDKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)I)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Carbon Halogen Bond Transformations in 2 Chloro 4,5 Dibromoiodobenzene Analogs

Oxidative Addition Processes in Organometallic Chemistry

Oxidative addition is a fundamental step in many transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings. nobelprize.org This process involves the insertion of a low-valent metal center, typically palladium(0), into a carbon-halogen bond, forming a new organometallic species. nobelprize.org In polyhalogenated substrates like 2-Chloro-4,5-dibromoiodobenzene, the metal catalyst can potentially react at multiple sites, making site selectivity a critical parameter.

In palladium-catalyzed cross-coupling reactions, the site selectivity of oxidative addition to polyhaloarenes is primarily governed by the relative strengths of the carbon-halogen bonds. The reaction preferentially occurs at the weakest C-X bond, as this bond is the easiest to break. thestudentroom.co.uk The bond dissociation energies (BDE) for aryl halides follow a clear trend, which dictates the reactivity order.

The established order of reactivity for carbon-halogen bonds in oxidative addition is C-I > C-Br > C-Cl > C-F. msu.eduresearchgate.net This order is a direct consequence of the decreasing bond strength as the halogen atom increases in size. researchgate.netquora.com For this compound, the oxidative addition of a Pd(0) catalyst will occur selectively at the carbon-iodine (C-I) bond, which is significantly weaker than the C-Br and C-Cl bonds. This predictable selectivity allows for sequential functionalization, where the iodo group is substituted first, followed by the bromo groups, and finally the chloro group under increasingly forcing reaction conditions.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Predicted Reactivity in Oxidative Addition |

| C-I | ~213-280 | Highest |

| C-Br | ~285-340 | Intermediate |

| C-Cl | ~327-400 | Low |

| C-F | ~485-540 | Lowest |

| Table 1: Representative carbon-halogen bond dissociation energies and their correlation with reactivity in oxidative addition processes. researchgate.netquora.com |

The identity of the halogen atom has a profound impact on the rate of oxidative addition. The reaction rate is inversely proportional to the C-X bond strength. thestudentroom.co.uk Consequently, the rate of oxidative addition for aryl halides follows the sequence: Aryl-I > Aryl-Br > Aryl-Cl > Aryl-F. msu.edu

Experimental evidence consistently shows that the cleavage of a C-I bond is kinetically favored and occurs much more rapidly than the cleavage of C-Br or C-Cl bonds. thestudentroom.co.uk This rate differential is the cornerstone of selective cross-coupling strategies for polyhalogenated molecules. In the context of this compound, a controlled reaction with one equivalent of a coupling partner would yield a product selectively functionalized at the C-1 position (the site of the iodine atom), leaving the bromine and chlorine atoms untouched. Achieving subsequent reactions at the C-Br bonds would require more forcing conditions, such as higher temperatures or more active catalyst systems, while substitution of the C-Cl bond is the most challenging. researchgate.net

Base-Catalyzed Halogen Dance Reactions in Polyhalogenated Benzenes

The halogen dance (HD) is a base-catalyzed isomerization reaction where a halogen substituent migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgnucleos.com This rearrangement, often considered a type of 1,2-rearrangement, is driven by thermodynamics, proceeding towards the formation of the most stable aryl anion intermediate. wikipedia.org The reaction provides a powerful method for functionalizing positions on a ring that may be otherwise inaccessible. rsc.org

The generally accepted mechanism for the base-catalyzed halogen dance involves a series of deprotonation and intermolecular halogen transfer steps. wikipedia.orgwhiterose.ac.uk The process is typically initiated by a strong, sterically hindered base, such as lithium diisopropylamide (LDA), which deprotonates the aromatic ring at its most acidic position to form an aryl anion. wikipedia.org This anion can then act as a halogen acceptor, abstracting a halogen from a neutral molecule of the starting material (the halogen donor). This transfer generates a new, more stable lithiated species and a polyhalogenated intermediate. wikipedia.org

The key steps are:

Deprotonation: A strong base removes a proton from the aromatic ring, forming an aryl anion.

Halogen-Metal Exchange: The aryl anion abstracts a halogen (typically Br or I) from another haloarene molecule in an intermolecular process. whiterose.ac.uk This results in the "dancing" of the halogen to a new position, guided by the formation of a more thermodynamically stable carbanionic intermediate.

Quenching: The final aryl anion is trapped by an electrophile (often a proton source from the workup) to give the isomerized product. wikipedia.org

In this compound, the most acidic proton is likely at the C-6 position, as it is flanked by the electron-withdrawing chlorine and iodine atoms. Deprotonation at this site would initiate the halogen dance cascade.

The regioselectivity of the halogen dance is dictated by the thermodynamic stability of the intermediate aryl anions. The reaction proceeds in a direction that places the negative charge at the most stable position on the ring. wikipedia.org Factors influencing this stability include the inductive and resonance effects of the substituents.

For this compound, the following factors would govern the rearrangement:

Halogen Mobility: The lability of halogens in the halogen dance follows the order I > Br >> Cl. clockss.org Therefore, iodine and bromine are the mobile halogens, while chlorine is likely to remain fixed and act as a directing group.

Aryl Anion Stability: The reaction will favor the formation of an aryl anion that is best stabilized by the remaining electron-withdrawing halogens. Anions ortho to halogen atoms are generally favored.

A potential, albeit complex, halogen dance pathway for this compound would likely involve migration of the iodine or bromine atoms to ultimately furnish a thermodynamically more stable isomer, a process that could result in a mixture of products depending on the reaction conditions.

| Factor | Influence on Halogen Dance | Example in this compound |

| Base | Initiates the reaction via deprotonation. wikipedia.org | LDA would deprotonate at C-6. |

| Temperature | Lower temperatures favor the HD reaction by allowing coexistence of metalated and unmetalated species. wikipedia.org | Reaction typically run at low temperatures (e.g., -78 °C). |

| Halogen Identity | Determines which halogen migrates (I and Br are mobile). clockss.org | Iodine would be the most likely halogen to "dance". |

| Thermodynamics | The reaction proceeds towards the most stable aryl anion/final isomer. wikipedia.org | The final product distribution is governed by the relative energies of the possible isomers. |

| Table 2: Key factors influencing the regioselectivity of halogen dance reactions. |

Nucleophilic Aromatic Substitution (SNAr) in Sterically and Electronically Differentiated Haloarenes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov The classical SNAr mechanism is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.gov A crucial requirement for this mechanism is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex and activate the ring towards nucleophilic attack. researchgate.netdntb.gov.ua

The compound this compound lacks any strong electron-withdrawing activating groups. The halogens themselves are weakly deactivating. Therefore, this substrate is considered highly unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. For a reaction to occur, the aromatic ring must be made sufficiently electron-deficient to be attacked by a nucleophile. researchgate.net

In activated systems where SNAr is feasible, the leaving group ability often follows the trend F > Cl ≈ Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen, rather than the expulsion of the leaving group. However, in the absence of activating groups, as with this compound, forcing the reaction with strong nucleophiles under harsh conditions (high temperature and pressure) would likely proceed through other mechanisms, such as an elimination-addition (benzyne) pathway, rather than a classical SNAr process. Recent developments have shown that directing groups, such as an adjacent amide functionality, can facilitate ortho-specific SNAr reactions even on unactivated rings, but this represents a specialized case not applicable to the parent compound. rsc.org

Directed and Non-Directed C-H Functionalization of Halogenated Arenes

The direct functionalization of C-H bonds in halogenated arenes can be broadly categorized into directed and non-directed approaches. nih.gov Directed C-H functionalization relies on the presence of a directing group within the molecule, which coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. nih.govnih.gov Conversely, non-directed C-H functionalization occurs in the absence of such a guiding group, with selectivity often governed by the inherent electronic and steric properties of the substrate. nih.gov

Recent advancements have also seen the emergence of transient directing groups, which are formed in situ, perform their directing role, and are subsequently cleaved, avoiding the need for extra synthetic steps. snnu.edu.cn Furthermore, photocatalysis has become a powerful tool for C-H functionalization under mild conditions, offering alternative mechanistic pathways. rsc.orgbohrium.com

Halogen atoms, traditionally considered deactivating substituents in electrophilic aromatic substitution, can paradoxically act as ortho-, para-directors. wou.eduyoutube.commasterorganicchemistry.com This dual behavior stems from the interplay of two opposing electronic effects: the electron-withdrawing inductive effect and the electron-donating resonance effect. youtube.com

Inductive Effect: Due to their high electronegativity, halogen atoms pull electron density away from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack. youtube.comyoutube.com

Resonance Effect: The lone pairs of electrons on the halogen atom can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate formed during ortho and para substitution. youtube.commasterorganicchemistry.com This resonance stabilization is a key factor in their directing ability.

The nature of the halogen itself also plays a role. The bond dissociation energies (BDEs) of carbon-halogen bonds generally decrease down the group (C-F > C-Cl > C-Br > C-I). youtube.comacs.org This trend influences the reactivity in processes like halogen atom transfer (XAT), where an aryl iodide is typically more reactive than an aryl bromide. acs.org However, strategies like directed halogen atom transfer (DIXAT) can overcome these inherent reactivity trends by utilizing a directing group to achieve chemoselective activation of a less reactive C-X bond. acs.org

Table 1: Comparison of Halogen Properties in C-H Functionalization

| Halogen | Electronegativity | Inductive Effect | Resonance Effect | Directing Preference |

| F | High | Strong | Weak | Ortho, Para |

| Cl | High | Strong | Moderate | Ortho, Para |

| Br | Moderate | Moderate | Moderate | Ortho, Para |

| I | Low | Weak | Strong | Ortho, Para |

This table provides a generalized overview. Specific reaction conditions can influence the observed outcomes.

The presence of multiple halogen atoms on an aromatic ring, as in this compound, presents a complex landscape for regioselective C-H functionalization. The outcome of such reactions is determined by a combination of factors, including the directing effects of the individual halogens, steric hindrance, and the nature of the catalyst and reactants. acs.org

In polyhalogenated arenes with identical halogen atoms, site-selective functionalization is challenging due to the similar reactivity of the C-X bonds. acs.org However, strategies based on steric hindrance, electronic effects, and the use of specific ligands or solvents can achieve remarkable selectivity. acs.org For instance, in palladium-catalyzed reactions, the choice of acid can switch the site of C-H activation in arenes substituted with two N-heterocycles. documentsdelivered.com

When different halogens are present, the situation becomes even more nuanced. The inherent differences in the C-X bond strengths and the directing abilities of the halogens come into play. For example, the weaker C-I bond is often more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions compared to C-Br or C-Cl bonds. acs.orgacs.org

Computational studies, such as those using DFT, are often employed to understand and predict the regioselectivity in these complex systems. nih.gov These studies can elucidate the stability of reaction intermediates and transition states, providing valuable insights into the operative reaction mechanisms.

Table 2: Factors Influencing Regioselectivity in Polyhalogenated Arenes

| Factor | Description |

| Electronic Effects | The combined inductive and resonance effects of all halogen substituents influence the electron density at different positions on the ring. |

| Steric Hindrance | Bulky substituents can block access to adjacent C-H bonds, favoring functionalization at less hindered positions. |

| Directing Group Strength | If a primary directing group is present, its influence will likely dominate the regiochemical outcome. nih.gov |

| Catalyst/Ligand System | The nature of the metal catalyst and its associated ligands can significantly alter the selectivity of the C-H activation step. researchgate.net |

| Reaction Conditions | Parameters such as solvent, temperature, and additives can have a profound impact on the regioselectivity. acs.org |

In the specific case of a molecule like this compound, predicting the site of C-H functionalization would require a careful analysis of these competing factors. The iodine atom, being the most reactive in many cross-coupling reactions, might be the initial site of transformation. However, for C-H activation, the directing effects of the chlorine and bromine atoms, along with the steric environment around the remaining C-H bond, would be critical in determining the final product distribution.

Advanced Spectroscopic Elucidation of 2 Chloro 4,5 Dibromoiodobenzene Structural Features

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering profound insights into the chemical environment of individual atoms.

¹H and ¹³C NMR Chemical Shift Analysis in Polyhalogenated Arenes

In ¹H NMR spectroscopy, the chemical shifts of protons are significantly influenced by their proximity to electronegative atoms like halogens and the effects of unsaturated systems such as aromatic rings. libretexts.orgpressbooks.pub The deshielding effect of halogens typically moves the resonance of adjacent protons to a lower field (higher ppm value). libretexts.orgpressbooks.publibretexts.org For 2-Chloro-4,5-dibromoiodobenzene, the two aromatic protons would be expected to appear in the aromatic region of the spectrum, generally between 6.5 and 9.0 ppm. youtube.com Their precise chemical shifts would be dictated by the combined electronic effects of the four different halogen substituents.

Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. libretexts.orgcompoundchem.com The chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the attached halogens. libretexts.orgrsc.org Carbons bonded to electronegative halogens experience a downfield shift. libretexts.org The aromatic carbons in this compound would typically resonate in the range of 100-150 ppm. oregonstate.edupdx.edu The specific substitution pattern and the nature of the halogens would lead to distinct chemical shifts for each of the six carbons in the ring, allowing for their individual assignment. rsc.org The presence of different halogens (Cl, Br, I) introduces a complex interplay of inductive and resonance effects, which, along with spin-orbit coupling contributions, particularly from bromine and iodine, modulate the ¹³C chemical shifts. rsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Influencing Factors |

| ¹H | 6.5 - 8.0 | Aromatic ring current, inductive effects of Cl, Br, and I |

| ¹³C | 100 - 150 | Aromatic ring, electronegativity of halogens, spin-orbit coupling |

Note: The actual chemical shifts can be influenced by the solvent and experimental conditions.

Halogen Quadrupolar Effects in NMR Spectroscopy (e.g., ³⁵Cl, ⁷⁹/⁸¹Br, ¹²⁷I)

The halogen atoms present in this compound (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br, and ¹²⁷I) are quadrupolar nuclei, meaning they have a non-spherical distribution of charge in their nucleus (spin I > 1/2). nih.govlibretexts.org This property can have a significant impact on the NMR spectra. The interaction of the nuclear quadrupole moment with the local electric field gradient can lead to very broad NMR signals for these halogen nuclei, often making them difficult to observe directly with standard solution-state NMR techniques. nih.govhuji.ac.il

³⁵Cl and ³⁷Cl NMR: Both isotopes are quadrupolar (spin I = 3/2). huji.ac.il Covalently bonded chlorine atoms typically give rise to very broad signals, often spanning tens of kilohertz, which can be challenging to detect. nih.govhuji.ac.il However, solid-state NMR techniques, particularly at high magnetic fields, have shown promise in acquiring high-quality ³⁵Cl NMR spectra of organic compounds. nih.govrsc.orgrsc.org

⁷⁹Br and ⁸¹Br NMR: Both bromine isotopes also have a nuclear spin of 3/2. nih.govresearchgate.net Similar to chlorine, covalently bonded bromine atoms lead to broad NMR signals. The relaxation time of bromine nuclei is sensitive to the molecular environment and can be influenced by factors such as concentration and temperature. researchgate.net

¹²⁷I NMR: Iodine-127 is a quadrupolar nucleus with a spin of 5/2. The quadrupolar effects for iodine are generally even more pronounced than for chlorine and bromine, resulting in extremely broad lines that are very difficult to observe in conventional NMR spectroscopy.

The primary effect of these quadrupolar halogens on the more commonly observed ¹H and ¹³C NMR spectra is through line broadening of the signals of adjacent nuclei, although this effect is often less dramatic than the direct observation of the halogen nuclei themselves.

Two-Dimensional NMR Techniques for Structure and Connectivity Assignment (e.g., HMBC, HSQC, COSY)

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.educolumbia.edu This would definitively link each of the two aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing a very precise mass measurement. researchgate.net Furthermore, the presence of multiple isotopes for chlorine and bromine results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive signature for the presence of these halogens. youtube.comlibretexts.orglibretexts.org

Chlorine: Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), with a mass difference of approximately 2 Da. libretexts.org A compound containing one chlorine atom will show two molecular ion peaks (M and M+2) with a relative intensity ratio of approximately 3:1. libretexts.orglibretexts.org

Bromine: Bromine also has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), also with a mass difference of about 2 Da. libretexts.orglibretexts.org A compound with one bromine atom will exhibit two molecular ion peaks (M and M+2) of nearly equal intensity (approximately 1:1 ratio). libretexts.orglibretexts.org

For this compound, which contains one chlorine atom and two bromine atoms, the resulting isotopic pattern will be a complex cluster of peaks. The relative intensities of these peaks can be calculated based on the natural abundances of the isotopes of chlorine and bromine, providing a unique fingerprint for the molecule. libretexts.orgchromatographyonline.com

Table 2: Isotopic Information for Halogens in this compound

| Element | Isotope | Natural Abundance (%) |

| Chlorine | ³⁵Cl | 75.77 |

| ³⁷Cl | 24.23 | |

| Bromine | ⁷⁹Br | 50.69 |

| ⁸¹Br | 49.31 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate measurements of bond lengths, bond angles, and intermolecular interactions.

Bond Lengths and Angles in Highly Halogenated Benzene Derivatives

In highly halogenated benzene derivatives, the bond lengths and angles of the benzene ring can be distorted from the ideal hexagonal geometry of unsubstituted benzene (C-C bond length ~1.39 Å, C-C-C bond angle 120°). schoolwires.net The C-X (where X is a halogen) bond lengths increase with the size of the halogen atom (F < Cl < Br < I). ncert.nic.in For instance, typical C-Cl, C-Br, and C-I bond lengths in aromatic compounds are approximately 1.74 Å, 1.90 Å, and 2.10 Å, respectively.

The substitution pattern and the nature of the various halogen atoms in this compound will influence the C-C bond lengths within the aromatic ring and the endocyclic and exocyclic bond angles. The steric bulk and electronic effects of the four halogen substituents can lead to significant deviations from ideal geometry. Furthermore, in the solid state, intermolecular interactions such as halogen bonding (an attractive interaction between a halogen atom and a Lewis base) can play a role in the crystal packing and influence the molecular geometry. acs.orgmdpi.com

Intermolecular Interactions in the Crystalline State

The precise crystal structure of this compound has not been detailed in publicly available literature. However, a comprehensive understanding of the intermolecular forces governing its crystalline packing can be inferred from the well-documented principles of halogen bonding and other non-covalent interactions observed in analogous polyhalogenated benzene derivatives. sci-hub.seresearchgate.net The solid-state architecture of such molecules is dictated by a delicate balance of forces, including halogen bonds, π-π stacking, and weak van der Waals interactions.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond (C-X). acs.orgacs.org This electrophilic cap can interact favorably with a nucleophilic region on an adjacent molecule, such as a lone pair on another halogen or the π-electron cloud of an aromatic ring. acs.orgmdpi.com

In the case of this compound, the presence of three different halogens (iodine, bromine, and chlorine) suggests a complex network of potential halogen bonds. The strength of these interactions typically follows the order I > Br > Cl, which correlates with the increasing size and polarizability of the halogen atom and the magnitude of the σ-hole. acs.orgnih.gov Consequently, the iodine atom in this compound is expected to be the most potent halogen bond donor, followed by the bromine atoms, and then the chlorine atom.

The potential intermolecular halogen bonding interactions within the crystal lattice of this compound are hypothesized as follows:

C-I···X (X = Br, Cl, I): The most significant halogen bonds are predicted to involve the iodine atom as the donor. C-I···Br and C-I···Cl interactions with the bromine and chlorine atoms of neighboring molecules are highly probable. C-I···I interactions are also a strong possibility, leading to the formation of linear chains or more complex networks.

C-X···π Interactions: The halogen atoms, particularly iodine and bromine, can interact with the electron-rich π-system of an adjacent benzene ring. nih.gov This type of halogen bond further stabilizes the crystal structure, often working in concert with other halogen-halogen interactions. nih.gov

In addition to halogen bonding, π-π stacking interactions are expected to play a role in the crystal packing. rsc.org In many halogenated benzene derivatives, molecules arrange in offset or parallel-displaced stacks to maximize attractive forces and minimize repulsion. sci-hub.se The interplay between these stacking arrangements and the highly directional halogen bonds dictates the final three-dimensional supramolecular architecture. acs.org The crystal structures of similar compounds, such as p-chlorobromobenzene and p-chloroiodobenzene, reveal that molecules can be arranged in stacked arrays, even with orientational disorder. sci-hub.se

Table 1: Postulated Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Relative Strength | Geometric Feature |

| Halogen Bond | C-I | Halogen (I, Br, Cl) | Strong | Highly directional, ~180° angle |

| Halogen Bond | C-Br | Halogen (I, Br, Cl) | Moderate | Directional |

| Halogen Bond | C-Cl | Halogen (I, Br, Cl) | Weaker | Directional |

| Halogen Bond (π) | C-I / C-Br | π-system of Benzene Ring | Moderate | Halogen positioned over the ring |

| π-π Stacking | Benzene Ring | Benzene Ring | Moderate-Weak | Parallel or offset stacking |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from the benzene ring and the carbon-halogen bonds. The number of observable bands is governed by the molecule's symmetry and the selection rules for IR and Raman spectroscopy. researchgate.net

Aromatic C-H and C-C Vibrations:

C-H Stretching: The aromatic C-H stretching vibrations are anticipated to appear in the region of 3100-3000 cm⁻¹. spectroscopyonline.comlibretexts.org These bands are typically of weak to medium intensity.

C-C Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring give rise to a series of characteristic bands, typically in the 1600-1400 cm⁻¹ region. davuniversity.org One would expect to see bands near 1600, 1585, 1500, and 1450 cm⁻¹, which are diagnostic for the presence of an aromatic ring. davuniversity.org

C-H Out-of-Plane Bending (oop): Intense absorptions resulting from C-H out-of-plane bending vibrations are found between 900 and 675 cm⁻¹. spectroscopyonline.comlibretexts.org The exact position of these "oop" bands can be highly informative about the substitution pattern on the benzene ring. spectroscopyonline.com For a 1,2,4,5-tetrasubstituted benzene, a strong band is typically expected in the 870-850 cm⁻¹ range.

Carbon-Halogen Vibrations:

The carbon-halogen (C-X) stretching frequencies are highly dependent on the mass of the halogen atom. As the mass of the halogen increases, the vibrational frequency decreases, following Hooke's Law. davuniversity.org This makes it possible to distinguish the different C-X bonds.

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong band in the infrared spectrum, typically found in the 1100-1000 cm⁻¹ range for aromatic chlorides. youtube.com

C-Br Stretching: Due to the higher mass of bromine, the C-Br stretching frequency is lower than that of C-Cl. For aromatic bromides, this band typically appears in the 1070-1030 cm⁻¹ region, though it can be found at lower frequencies as well. nih.govyoutube.com

C-I Stretching: The C-I bond, involving the heaviest of the three halogens, will have the lowest stretching frequency. This vibration is expected in the far-infrared region, generally below 600 cm⁻¹. youtube.com

Bending vibrations involving the halogen substituents (C-C-X bending) occur at much lower frequencies, typically below 400 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch | Aromatic C-H | 3100 - 3000 | Weak to Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1400 | Medium to Weak, Sharp |

| C-Cl Stretch | Aryl-Cl | 1100 - 1000 | Strong |

| C-Br Stretch | Aryl-Br | 1070 - 1000 | Strong to Medium |

| C-H Out-of-Plane Bend | Aromatic C-H | 900 - 850 | Strong |

| C-I Stretch | Aryl-I | < 600 | Strong to Medium |

Theoretical and Computational Chemistry Studies of 2 Chloro 4,5 Dibromoiodobenzene

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic makeup and inherent reactivity of 2-Chloro-4,5-dibromoiodobenzene. These ab initio approaches solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized molecules like this compound. DFT calculations focus on the electron density as the fundamental property to determine the ground-state energy and other electronic attributes. By employing various functionals, which are approximations for the exchange-correlation energy, researchers can model the electronic structure with considerable accuracy.

These calculations can predict a range of ground state properties, providing a detailed picture of the molecule's stability and electronic nature.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

While DFT is a powerful tool, post-Hartree-Fock methods offer a systematic way to improve upon the initial Hartree-Fock approximation by more explicitly accounting for electron correlation—the interaction between individual electrons. The correlation energy, which is the difference between the exact energy and the Hartree-Fock energy, is critical for achieving high accuracy in chemical predictions.

Methods such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory build upon the Hartree-Fock wave function by including contributions from excited electronic states. These methods are more computationally demanding than DFT but can provide benchmark-quality results for energies and molecular properties, which are essential for understanding the subtle electronic effects within a complex molecule like this compound.

Analysis of the molecular orbitals (MOs) and the density of states (DOS) provides a qualitative and quantitative picture of the electronic configuration of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static electronic properties, computational chemistry is invaluable for modeling the dynamics of chemical reactions. For this compound, this includes understanding how the various carbon-halogen bonds can break and how new bonds can form.

A key aspect of understanding the reactivity of this compound is the relative strength of the C-Cl, C-Br, and C-I bonds. Computational methods can be used to calculate the potential energy surfaces for the cleavage of each of these bonds. By mapping the energy of the system as a bond is stretched and broken, researchers can determine the bond dissociation energy (BDE) and identify the transition state for the cleavage process.

These energy profiles provide critical data for predicting which bond is most likely to break under specific reaction conditions, a fundamental aspect of its chemical behavior.

Table 2: Calculated Bond Dissociation Energies for C-X Bonds in this compound

| Bond | Bond Dissociation Energy (Calculated) | Unit |

|---|---|---|

| C-Cl | Data not available | kcal/mol |

| C-Br | Data not available | kcal/mol |

| C-I | Data not available | kcal/mol |

For a polysubstituted benzene (B151609) ring like this compound, reactions can often occur at multiple sites, leading to different constitutional isomers (regioisomers). Computational modeling can predict the regioselectivity of a reaction by comparing the activation energies for the formation of different products. The reaction pathway with the lowest activation energy barrier is generally the most favored, and the corresponding product is expected to be the major one.

Similarly, if the reactions can lead to products with different three-dimensional arrangements of atoms (stereoisomers), computational methods can be used to predict the stereoselectivity. By calculating the energies of the transition states leading to different stereoisomers, the preferred stereochemical outcome can be determined. These predictive capabilities are essential for designing synthetic routes that yield specific, desired products.

Analysis of Non-Covalent Interactions: Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. nih.govresearchgate.netacs.org This interaction is a subset of a broader category known as σ-hole interactions and is crucial in understanding the supramolecular chemistry of halogenated compounds. rsc.orgnih.gov Its high degree of directionality and tunable strength make it a significant tool in crystal engineering. researchgate.netacs.org

The basis for halogen bonding lies in the anisotropic distribution of electron density around a covalently bonded halogen atom. nih.govnih.gov This anisotropy results in a region of lower electron density and positive electrostatic potential, known as a "σ-hole," located on the halogen atom along the axis of its covalent bond. rsc.orgnih.gov Concurrently, a belt of negative electrostatic potential exists around the equator of the halogen atom.

In the case of this compound, all three halogen atoms (chlorine, bromine, and iodine) covalently bonded to the benzene ring are expected to exhibit σ-holes. The magnitude of the positive potential of the σ-hole is a key determinant of the halogen bond strength and generally increases with the polarizability and decreases with the electronegativity of the halogen. nih.govmdpi.com Thus, for the halogens present on the benzene ring, the σ-hole's magnitude and subsequent halogen bond donor ability is expected to follow the trend: I > Br > Cl. rug.nlresearchgate.net

The presence of multiple electron-withdrawing halogen substituents on the same aromatic ring is known to enhance the magnitude of the σ-hole on the remaining halogens. nih.govresearchgate.net Therefore, the electronic environment of this compound, with four halogen substituents, would lead to more positive σ-holes on each halogen compared to their respective monosubstituted halobenzene counterparts. Computational models have shown that standard atomic point charges often fail to capture this anisotropy, necessitating more advanced models that include atomic multipoles or off-center charges to accurately represent these electrostatic features. nih.govnih.gov

The strength of halogen bonds is significant, with interaction energies that can be comparable to hydrogen bonds. acs.org For a given halogen bond acceptor, the strength of the interaction formed by the halogens in this compound is predicted to increase in the order Cl < Br < I. rug.nlnih.gov This trend is directly related to the increasing polarizability and the magnitude of the σ-hole from chlorine to iodine. mdpi.com

Computational studies on various halogenated aromatic systems have quantified these interaction energies. For instance, substituting aromatic hydrogens with highly electronegative fluorine atoms has been shown to dramatically increase halogen bond strengths, in some cases by up to 100%, by enhancing the σ-hole. nih.govresearchgate.net This principle suggests that the heavily halogenated framework of this compound would form robust halogen bonds.

The directionality of halogen bonds is one of their most defining features. researchgate.net The interaction is typically linear, with the R-X···Y angle (where R is the carbon of the benzene ring, X is the halogen, and Y is the nucleophile) approaching 180°. This high degree of directionality makes halogen bonding a powerful and predictable tool for constructing complex supramolecular architectures. acs.org

Table 1: Comparison of Calculated Interaction Energies for Halogen Bonds in Analogous Aromatic Systems

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) |

| C₆F₅I | Pyridine | -6.8 |

| C₆F₅Br | Pyridine | -5.3 |

| C₆F₅Cl | Pyridine | -4.0 |

| C₆F₃H₂I | Formaldehyde | -4.0 |

| C₆F₃H₂Br | Formaldehyde | -2.9 |

| C₆F₃H₂Cl | Formaldehyde | -2.1 |

This table presents data from computational studies on representative halogenated benzene systems to illustrate the relative strength of halogen bonds involving iodine, bromine, and chlorine. The values are indicative of the trends expected for this compound.

With three different types of halogen atoms, this compound presents a fascinating case for the study of competing and cooperating non-covalent interactions in the formation of supramolecular assemblies. The crystal packing of such a molecule would be directed by a complex interplay of various possible halogen bonds, including C-I···X, C-Br···X, and C-Cl···X (where X can be another halogen, a π-system, or another nucleophile).

Studies on mixed dihalogenated compounds demonstrate this competitive nature. For example, research on 1,2-dibromo-4,5-dimethoxybenzene (B1585919) and 1,2-diiodo-4,5-dimethoxybenzene (B11539) showed that while the molecules are structurally similar, their crystal packing is vastly different. nih.gov The dibromo-derivative's structure is governed by C-Br···Br interactions, whereas the diiodo-derivative's assembly is dominated by C-I···O interactions with the methoxy (B1213986) group. nih.gov This highlights that the strongest halogen bond donor (iodine) preferentially interacts with the strongest available acceptor.

In this compound, one would expect a hierarchy of interactions. The iodine atom, being the most potent halogen bond donor, would likely form the most dominant interactions. These could be directed towards the π-cloud of an adjacent benzene ring (C-I···π), or towards the equatorial negative belt of another halogen atom (e.g., C-I···Br or C-I···Cl) in what is known as a Type II halogen-halogen contact. nih.govnih.gov The bromine atoms would form the next strongest set of interactions, followed by chlorine. The ultimate supramolecular structure would arise from the energetic balance of the most favorable combination of these multiple, directional interactions. mdpi.com

Molecular Dynamics and Force Field Development for Polyhalogenated Systems

Molecular dynamics (MD) simulations are powerful computational tools for studying the dynamic behavior and condensed-phase properties of molecules. psu.edunih.gov However, the accuracy of MD simulations is entirely dependent on the quality of the underlying potential energy function, or force field. nih.gov

For polyhalogenated systems like this compound, standard classical force fields such as AMBER, OPLS, and the CHARMM General Force Field (CGenFF) often perform poorly. nih.govnih.gov The primary reason for this failure is that these force fields typically use a simple atom-centered point charge model to describe electrostatic interactions. This model assigns a negative partial charge to halogen atoms, which incorrectly represents the electropositive σ-hole and thus fails to capture the attractive nature of halogen bonding. nih.gov

To address this deficiency, more sophisticated force fields are being developed. A common and effective strategy is the introduction of a virtual particle, or "sigma hole particle," attached to the halogen atom along the covalent bond axis. nih.gov This positively charged virtual site explicitly models the σ-hole, allowing the force field to accurately reproduce the geometry and energetics of halogen bonds determined from high-level quantum mechanical calculations. This approach has been successfully used to re-parametrize the CHARMM force field for a variety of mono- and polyhalogenated benzenes, significantly improving the description of ligand-protein interactions involving halogen bonds. nih.gov

Developing a reliable force field for this compound would require a similar approach. Parameters for bond stretching, angle bending, dihedral angles, and non-bonded interactions (Lennard-Jones and electrostatics) would need to be derived. The electrostatic model would be particularly critical, likely requiring the implementation of charged sigma hole particles on the chlorine, bromine, and iodine atoms, with parameters (charge, distance from the halogen) tuned to reproduce quantum mechanical data on interaction energies and geometries. nih.govresearchgate.net Once developed, such a force field would enable MD simulations to explore the conformational dynamics, solvation properties, and self-assembly behavior of this complex molecule.

Applications of 2 Chloro 4,5 Dibromoiodobenzene As a Synthetic Precursor

Building Block in the Synthesis of Complex Organic Architectures

The presence of multiple, distinct halogen atoms on the aromatic core of 2-Chloro-4,5-dibromoiodobenzene allows for the stepwise and regioselective introduction of a variety of functional groups. This capability is highly sought after in the construction of complex organic molecules, including natural products, pharmaceuticals, and other specialty chemicals.

Introduction of Multiple and Differentiated Functional Groups

The primary application of polyhalogenated benzenes lies in their participation in sequential cross-coupling reactions. The carbon-iodine bond is the most reactive towards catalysts like palladium and copper, followed by the carbon-bromine bonds, and finally the more robust carbon-chlorine bond. This reactivity gradient enables chemists to selectively replace the iodine atom with one functional group, then target the bromine atoms for the introduction of a second, different functionality, and potentially functionalize the chlorine position under more forcing conditions. This stepwise approach is crucial for creating precisely substituted aromatic cores that would be difficult to synthesize through other methods.

Precursor for Diversified Aryl Derivatives through Sequential Derivatization

Through a series of sequential cross-coupling reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Ullmann reactions, this compound can be converted into a vast array of complex aryl derivatives. For instance, a Suzuki coupling could be employed to replace the iodine with an aryl or heteroaryl group. Subsequently, the bromine atoms could undergo a Sonogashira coupling to install alkyne moieties. Finally, the chlorine atom could be subjected to a Buchwald-Hartwig amination to introduce a nitrogen-based substituent. This systematic and controlled functionalization allows for the generation of a library of structurally diverse molecules from a single, readily available starting material.

| Reaction Type | Halogen Reactivity | Potential Functional Group Introduced |

| Suzuki Coupling | I > Br > Cl | Aryl, Heteroaryl, Alkyl |

| Sonogashira Coupling | I > Br > Cl | Alkyne |

| Buchwald-Hartwig Amination | I > Br > Cl | Amine (primary, secondary), Amide |

| Stille Coupling | I > Br > Cl | Organotin compounds |

| Ullmann Condensation | I > Br > Cl | Ether, Thioether |

Role in Materials Science Research

The ability to introduce a variety of substituents onto the this compound scaffold is of significant interest in the field of materials science. The electronic and photophysical properties of the resulting molecules can be finely tuned by the nature of the appended functional groups, making them promising candidates for a range of applications.

Precursors for Functional Materials with Tunable Electronic Properties

By strategically introducing electron-donating and electron-withdrawing groups onto the aromatic core via sequential derivatization of this compound, researchers can precisely control the electronic properties of the resulting materials. This includes modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing materials with specific charge-transport characteristics and optical properties. For example, the introduction of donor-acceptor motifs can lead to materials with interesting non-linear optical properties or those suitable for use in electronic devices.

Intermediates for Organic Semiconductors and Optoelectronic Materials

The synthesis of organic semiconductors often relies on the construction of extended π-conjugated systems. Polyhalogenated precursors like this compound serve as ideal starting points for building such systems. Through iterative cross-coupling reactions, multiple aromatic or heteroaromatic units can be linked together, leading to the formation of oligomers and polymers with tailored semiconducting properties. These materials are key components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to create well-defined, multi-substituted aromatic structures is essential for controlling the morphology and electronic coupling in the solid state, which ultimately dictates the performance of the final device.

| Material Type | Key Molecular Feature | Potential Application |

| Organic Semiconductors | Extended π-conjugation | Organic Field-Effect Transistors (OFETs) |

| Optoelectronic Materials | Tunable HOMO/LUMO levels | Organic Light-Emitting Diodes (OLEDs) |

| Functional Polymers | Repeating aromatic units | Organic Photovoltaics (OPVs) |

Future Research Trajectories in Polyhalogenated Benzene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted halogenated benzenes often involves multi-step processes that can be inefficient and generate significant waste. A primary future trajectory is the development of novel and sustainable synthetic routes that offer improved atom economy and environmental compatibility. Research is focusing on one-pot synthesis methods and the use of greener reagents and catalysts.

For instance, one-pot procedures that combine multiple reaction steps without isolating intermediates are highly desirable. Patent literature describes one-pot methods for synthesizing related structures, such as 5-bromo-2-chloro-4'-ethoxy diphenylmethane, by combining Friedel-Crafts acylation and reduction reactions using a single Lewis acid catalyst. google.com This approach reduces solvent usage and purification steps, lowering production costs and environmental impact. google.com Similarly, processes for preparing 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) have been optimized to proceed in situ without the isolation of ketone intermediates, which also minimizes the formation of impurities. google.com

Future methodologies will likely move beyond traditional Sandmeyer or halogenation reactions, which can have environmental drawbacks. The exploration of diazotization followed by halogen substitution remains a viable route, but with a focus on more sustainable reagents. orgsyn.org Moreover, the development of highly selective halogenation techniques, such as those used to create complex halogen-rich pyridines, could be adapted for benzene (B151609) systems. nih.gov These advanced methods allow for precise control over the introduction of different halogens onto an aromatic core, which is essential for synthesizing specific isomers of compounds like 2-Chloro-4,5-dibromoiodobenzene.

| Catalytic Cross-Coupling | High versatility for creating C-C and C-heteroatom bonds. | Catalyst cost and toxicity (e.g., Palladium), ligand sensitivity. | Use of earth-abundant metal catalysts, development of more robust ligands. |

Exploration of Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) represent a powerful strategy for rapidly building molecular complexity from simple precursors in a single operation. researchgate.netnih.govorganic-chemistry.orgresearchgate.net These reactions are characterized by high atom and step economy, making them ideal for green chemistry applications. nih.gov A significant future direction is the design of novel cascade sequences that can either construct the this compound scaffold or use it as a key building block for more complex architectures.

MCRs, where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, are particularly attractive. researchgate.net While specific MCRs for this compound have not been reported, the principles can be applied. For example, imine-initiated MCRs like the Strecker, Mannich, or Povarov reactions are widely used to synthesize bioactive compounds and could be adapted to include halogenated aromatic aldehydes or amines. nih.gov

Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are also a key research area. Copper-catalyzed cascade reactions have been successfully employed for the synthesis of complex heterocycles starting from 2-chloroquinoline (B121035) derivatives. rsc.org This suggests that the chlorine, bromine, and iodine atoms on this compound could be selectively manipulated under different catalytic conditions to trigger a cascade of cross-coupling, cyclization, or functionalization reactions, leading to diverse and complex molecular scaffolds.

Deepening Mechanistic Understanding of Complex Reactivity

The presence of four different substituents on the benzene ring of this compound (H, Cl, Br, I) results in complex reactivity that is challenging to predict. The electronic and steric effects of each halogen, as well as their varying abilities to act as leaving groups in nucleophilic substitution or as partners in metal-catalyzed cross-coupling reactions, create a nuanced reactivity profile.

A critical area for future research is to deepen the mechanistic understanding of how these substituents influence reaction outcomes. In palladium-catalyzed cross-coupling reactions, for instance, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br >> C-Cl. This differential reactivity can, in principle, be exploited for the selective, stepwise functionalization of the molecule. Research on the cross-coupling of 3,4-dichloro-1,2,5-thiadiazoles has shown that using more reactive bromo- or iodo-analogs can prevent side reactions and improve selectivity compared to the less reactive chloro-derivative. researchgate.net Applying this understanding to this compound could allow for a programmed sequence of Suzuki, Stille, or Sonogashira couplings at the C-I, C-Br, and C-Cl positions.

Further research is needed to elucidate the subtle interplay of inductive and resonance effects of the halogens on the aromatic ring's electron density. This knowledge is crucial for predicting the regioselectivity of electrophilic aromatic substitution reactions, should one wish to replace the single hydrogen atom on the ring. Understanding these mechanistic details will enable chemists to move from trial-and-error approaches to the rational design of synthetic strategies for this and other polyhalogenated benzenes.

Leveraging Computational Chemistry for Predictive Synthesis and Design

Computational chemistry is becoming an indispensable tool for modern synthetic chemistry. For complex molecules like this compound, in silico methods offer a powerful way to predict properties and reactivity, thereby guiding experimental work and reducing the need for extensive empirical screening.

Future research will increasingly leverage computational tools, such as Density Functional Theory (DFT), to:

Predict Reaction Pathways: Calculate the activation energies for different potential reaction pathways to determine the most likely products and optimal conditions for selective functionalization.

Analyze Molecular Properties: Model the molecular electrostatic potential (MEP) surface to identify electrophilic and nucleophilic sites, providing insights into the molecule's reactivity and intermolecular interactions.

Design Novel Catalysts: Simulate the interaction of the polyhalogenated substrate with various catalyst-ligand complexes to design systems that can achieve high selectivity for a specific C-X bond (where X = Cl, Br, or I).

Predict Spectroscopic Signatures: Calculate NMR, IR, and other spectroscopic data to aid in the characterization of synthetic intermediates and final products.

By providing a deeper, quantitative understanding of the electronic structure and energetic landscape of reactions, computational chemistry will accelerate the development of synthetic routes and the design of new materials based on polyhalogenated benzenes.

Investigation of Halogen Bonding in Advanced Materials Design

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). wikipedia.org The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F. mdpi.comnih.gov This directional and tunable interaction has become a powerful tool in crystal engineering and the design of advanced materials such as liquid crystals, co-crystals, and functional polymers. wikipedia.orgnih.gov

The compound this compound is an exceptionally interesting candidate for research in this area. With three different types of halogen bond donors (I, Br, Cl) on a single, relatively simple scaffold, it offers the potential for creating complex and highly controlled supramolecular architectures. Future research will focus on:

Competitive Halogen Bonding: Investigating how the different halogens on the ring compete to form halogen bonds with various acceptors. The strong C-I···N/O and C-Br···N/O synthons are expected to dominate, but the weaker C-Cl···N/O interactions could also play a role in directing the final solid-state structure.

Hierarchical Self-Assembly: Using the differential strength of the halogen bonds to program the self-assembly of molecules into specific 1D, 2D, or 3D networks. Studies on related molecules like 1,2-diiodo- and 1,2-dibromo-4,5-dimethoxybenzene (B1585919) show that the change from iodine to bromine dramatically alters the crystal packing, with C-I···O interactions dominating in the former and C-Br···Br interactions in the latter. uba.arnih.gov

Functional Materials: Exploring the use of this compound as a building block for functional materials. Its ability to form multiple, directional halogen bonds could be harnessed to create porous materials for gas storage, liquid crystals with unique phase behavior, or co-crystals with tailored electronic properties.

Table 2: Properties of Halogens Relevant to Halogen Bonding

| Halogen | Polarizability (ų) | Electronegativity (Pauling Scale) | Typical Halogen Bond Strength |

|---|---|---|---|

| Chlorine (Cl) | 2.18 | 3.16 | Weak |

| Bromine (Br) | 3.05 | 2.96 | Moderate |

| Iodine (I) | 5.35 | 2.66 | Strong |

The systematic study of halogen bonding in multi-halogenated systems like this compound will unlock new strategies for the bottom-up design of advanced materials with precisely engineered structures and functions.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4,5-dibromoiodobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated aromatics like this compound typically involves sequential halogenation. A plausible route is:

Iodination : Start with a chlorobenzene derivative. Use directed ortho-lithiation (e.g., LiTMP) to activate specific positions, followed by iodine quenching .

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) can introduce bromine atoms. Regioselectivity is influenced by steric and electronic effects of existing substituents.

Purification : Column chromatography or crystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical due to the compound's high molecular weight and halogen density.

Key Considerations : Temperature control (<0°C for lithiation), stoichiometry of halogenating agents, and inert atmospheres (N₂/Ar) to prevent side reactions. Yields often drop with increased halogenation steps due to steric hindrance .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as distinct singlets or doublets in the δ6.5–8.0 ppm range. Coupling constants (J-values) help confirm substitution patterns.

- ¹³C NMR : Halogenated carbons show deshielding (e.g., C-I at ~δ95–100 ppm).

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+) is essential due to the compound’s isotopic pattern from Br/I .

- X-ray Crystallography : Resolves steric clashes between bulky halogens and confirms regiochemistry. Requires high-purity crystals grown via slow evaporation in DCM/hexane .

Limitations : UV-Vis and IR are less informative due to overlapping halogen absorption bands.

Advanced Research Questions

Q. How can researchers address contradictions in reported regioselectivity during the synthesis of polyhalogenated benzenes?

Methodological Answer: Contradictions often arise from competing electronic (directing effects) and steric factors. To resolve discrepancies:

Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites. For example, iodine’s +M effect may dominate over bromine’s -I effect, directing substitution to specific positions .

Isotopic Labeling : Track halogenation pathways using ¹²⁷I or ⁷⁹Br isotopes in time-resolved experiments.

Comparative Studies : Systematically vary substituents (e.g., replacing Cl with F) to isolate electronic vs. steric contributions.

Case Study : In 2-chloro-4-fluoroiodobenzene, iodine’s strong directing effect overrides fluorine’s -I effect, favoring bromination at the 5-position .

Q. What strategies improve the stability of this compound in long-term storage?

Methodological Answer: Polyhalogenated aromatics are prone to decomposition via:

- Photodegradation : Store in amber vials at -20°C under inert gas.

- Hydrolysis : Use desiccants (e.g., silica gel) and anhydrous solvents (e.g., DCM) during handling.

- Thermal Stability : DSC/TGA analysis reveals decomposition thresholds. For this compound, avoid temperatures >80°C .

Validation : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 3–6 months.

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Map Fukui indices to identify nucleophilic/electrophilic sites. For example, iodine’s polarizability may enhance reactivity in Sonogashira couplings .

- Docking Studies : Simulate interactions with catalysts (e.g., Pd(PPh₃)₄) to optimize ligand-substrate compatibility.

- Kinetic Simulations : Use software like COPASI to model reaction pathways and byproduct formation.

Experimental Validation : Compare predicted vs. actual yields in Suzuki-Miyaura couplings with varying aryl boronic acids .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer: Challenges :

- High Halogen Density : Increases molecular weight and reduces solubility.

- Polymorphism : Multiple crystal forms may coexist.

Q. Solutions :

- Solvent Screening : Use high-boiling solvents (e.g., DMF) for slow evaporation.

- Seeding : Introduce microcrystals from analogous compounds (e.g., 2-chloro-4-fluoroiodobenzene) to induce nucleation .

- Cryocrystallography : Collect data at 100 K to stabilize fragile crystals.

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for halogenated benzene derivatives?

Methodological Answer: Contradictions may stem from:

- Dynamic Effects : Rotamers or fluxional behavior in solution (e.g., hindered rotation around C-I bonds).

- Impurity Peaks : Trace solvents (e.g., DMSO) or byproducts mimic aromatic signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.